
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is an organic compound with the molecular formula C10H13ClN2O5. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by its white to pale yellow crystalline powder appearance and its solubility in water and some organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride involves several steps:
Decarboxylation of p-hydroxybenzoic acid: This step involves the removal of a carboxyl group from p-hydroxybenzoic acid using sulfur dioxide.
Nitration of p-hydroxyphenol: The resulting p-hydroxyphenol is then nitrated to form 4-nitrophenol.
Reaction with chloroacetic anhydride: 4-nitrophenol reacts with chloroacetic anhydride to produce 3-nitrophenylacetic acid.
Esterification with methanol: Finally, 3-nitrophenylacetic acid is esterified with methanol to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization and other purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Yields amino derivatives.
Substitution: Results in compounds with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride: Similar structure but lacks the hydroxyl group.
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Similar structure but lacks the nitro group.
Uniqueness
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from its analogs .
Propiedades
Fórmula molecular |
C10H13ClN2O5 |
|---|---|
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O5.ClH/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16;/h2-3,5,7,13H,4,11H2,1H3;1H |
Clave InChI |
AMVNGOTVSFKWFB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)

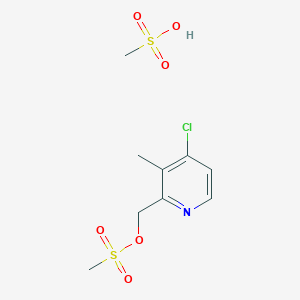
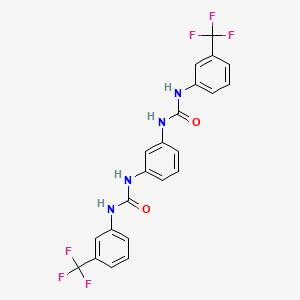

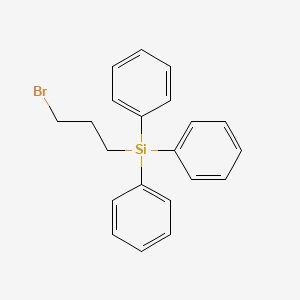
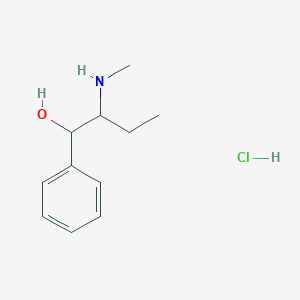
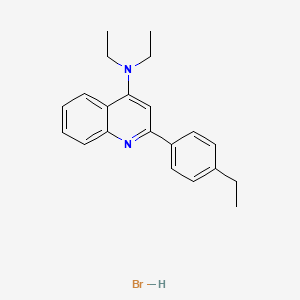


![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)
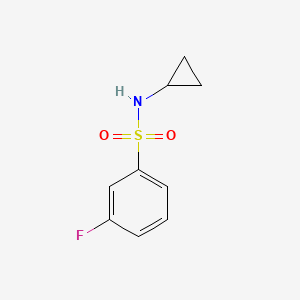
![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)
